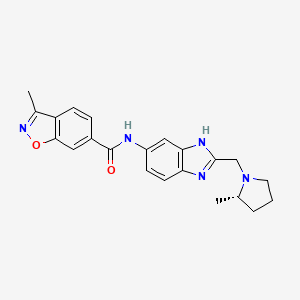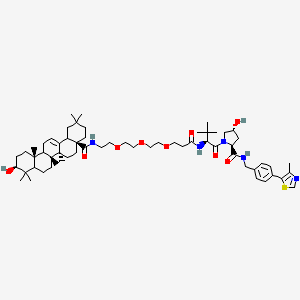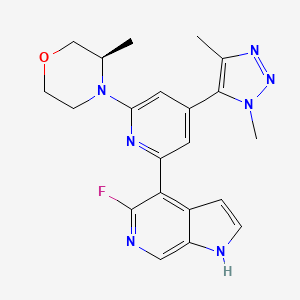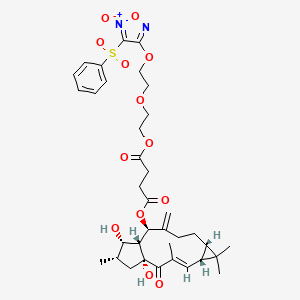
Nrf2/HO-1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nrf2/HO-1-IN-1 is a compound that has garnered significant attention in recent years due to its potential therapeutic applications. It is primarily known for its role in modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathways. These pathways are crucial for cellular defense against oxidative stress and inflammation, making this compound a promising candidate for various medical and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2/HO-1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: Initial steps often involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts and specific reagents to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods is also common in industrial settings .
化学反応の分析
Types of Reactions
Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
科学的研究の応用
Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study oxidative stress and antioxidant mechanisms.
Biology: Researchers utilize it to investigate cellular defense mechanisms and the role of Nrf2 and HO-1 in various biological processes.
Medicine: The compound shows potential in treating diseases related to oxidative stress, such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers
作用機序
Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:
Activation of Nrf2: The compound induces the phosphorylation of Nrf2, leading to its release from the Keap1 complex and translocation to the nucleus.
Gene Expression: In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense, including HO-1.
Cytoprotective Effects: The upregulation of HO-1 and other antioxidant genes enhances cellular defense against oxidative stress and inflammation.
類似化合物との比較
Nrf2/HO-1-IN-1 is unique compared to other compounds targeting the Nrf2/HO-1 pathway due to its specific structure and potency. Similar compounds include:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that also activates Nrf2.
Bardoxolone methyl: A synthetic triterpenoid that modulates Nrf2 activity.
Dimethyl fumarate: Used in the treatment of multiple sclerosis, it activates Nrf2 through a different mechanism.
This compound stands out due to its higher specificity and potential for fewer side effects compared to these similar compounds .
特性
分子式 |
C36H46N2O13S |
|---|---|
分子量 |
746.8 g/mol |
IUPAC名 |
1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate |
InChI |
InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1 |
InChIキー |
YSEZOFUXSMKMMW-JSSVEZLUSA-N |
異性体SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |
正規SMILES |
CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
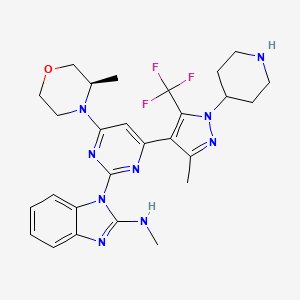
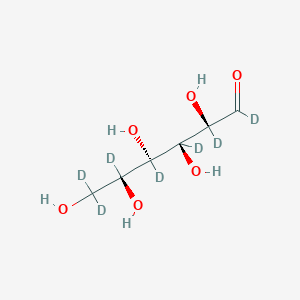
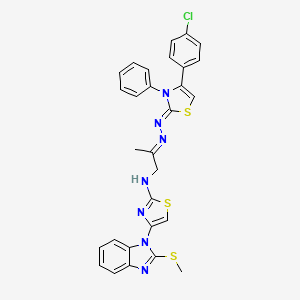

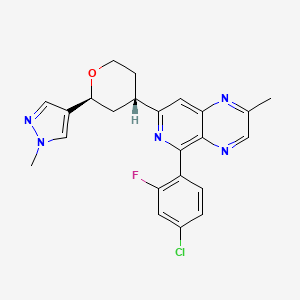
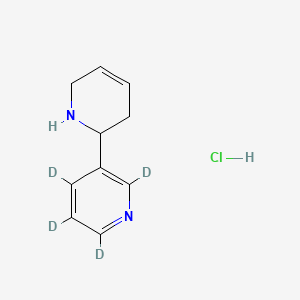

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

